molecular formula C22H28BClO4 B13925030 2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13925030
M. Wt: 402.7 g/mol
InChI Key: NHEBMACTWIKNON-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a chloro-substituted phenyl ring and a methoxyphenyl group, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydride.

    Catalysts: Palladium catalysts (e.g., Pd(PPh3)4).

Major Products

    Oxidation: Boronic acids, phenols.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and methoxy groups influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of chloro, methoxy, and dioxaborolane groups. This unique structure provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and scientific research.

Properties

Molecular Formula

C22H28BClO4

Molecular Weight

402.7 g/mol

IUPAC Name

2-[5-chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H28BClO4/c1-21(2)22(3,4)28-23(27-21)20-14-18(24)9-8-17(20)12-13-26-15-16-6-10-19(25-5)11-7-16/h6-11,14H,12-13,15H2,1-5H3

InChI Key

NHEBMACTWIKNON-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CCOCC3=CC=C(C=C3)OC

Origin of Product

United States

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